molecular formula C18H14Cl2N2OS2 B15100183 1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B15100183
M. Wt: 409.4 g/mol
InChI Key: AJEKQAREFUYNGT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a complex organic compound that features a dichlorophenyl group, a tetrahydrobenzothienopyrimidine moiety, and a sulfanyl ethanone linkage. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dichlorophenyl Intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Construction of the Tetrahydrobenzothienopyrimidine Core: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Linking the Sulfanyl Ethanone:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone or other functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone would depend on its specific biological or chemical target. Generally, it may interact with enzymes, receptors, or other molecular targets through binding interactions, leading to modulation of biological pathways or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-2-(benzothiazolylsulfanyl)ethanone
  • 1-(3,4-Dichlorophenyl)-2-(benzoxazolylsulfanyl)ethanone
  • 1-(3,4-Dichlorophenyl)-2-(benzimidazolylsulfanyl)ethanone

Uniqueness

1-(3,4-Dichlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to the presence of the tetrahydrobenzothienopyrimidine core, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H14Cl2N2OS2

Molecular Weight

409.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

InChI

InChI=1S/C18H14Cl2N2OS2/c19-12-6-5-10(7-13(12)20)14(23)8-24-17-16-11-3-1-2-4-15(11)25-18(16)22-9-21-17/h5-7,9H,1-4,8H2

InChI Key

AJEKQAREFUYNGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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